molecular formula C11H15NO B7628513 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol

2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol

Cat. No.: B7628513
M. Wt: 177.24 g/mol
InChI Key: XDFVBNYINACHHV-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol (CAS Number: 1784471-08-4) is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This structured indoline derivative, characterized by its SMILES notation CC(C)(C1=CC2=C(CCN2)C=C1)O, serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research . Its structure, which incorporates both an indoline core and a tertiary alcohol functional group, makes it a compound of interest for developing novel pharmacologically active molecules and for use in chemical synthesis. Researchers utilize this product exclusively for in-vitro laboratory research and development purposes. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or animal use. Proper safety procedures and handling protocols must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12-13H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFVBNYINACHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(CCN2)C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2,3-Dihydro-1H-indole Core

The indoline (B122111) scaffold is a common motif in pharmacologically active compounds, and numerous methods have been developed for its synthesis. These approaches often involve the reduction of the more common indole (B1671886) ring system or building the heterocyclic structure from acyclic precursors.

Catalytic hydrogenation is a direct and widely used method for the synthesis of 2,3-dihydro-1H-indoles from their corresponding indole precursors. libretexts.org This reaction involves the addition of two hydrogen atoms across the C2-C3 double bond of the indole's pyrrole (B145914) ring, resulting in a saturated five-membered ring fused to the benzene (B151609) ring. libretexts.org The process is thermodynamically favorable but requires a catalyst to proceed. libretexts.org

Commonly employed catalysts include insoluble metals such as platinum (as PtO₂ or Pt/C) and palladium (as Pd/C). libretexts.orgnih.gov A significant challenge in the hydrogenation of indoles is preventing over-reduction of the benzene ring to form octahydroindole or catalyst poisoning by the product, which is a cyclic secondary amine. nih.gov To overcome these issues and improve selectivity, the reaction is often performed in the presence of an acid co-catalyst, such as p-toluenesulfonic acid (p-TSA), typically in a solvent like water or ethanol (B145695). nih.gov The acid is believed to protonate the indole at the C-3 position, generating an iminium ion intermediate that disrupts the ring's aromaticity and is more readily hydrogenated. nih.gov The effectiveness of this method has been demonstrated for a variety of substituted indoles, which are reduced to their corresponding indolines in excellent yields. nih.gov

Table 1: Examples of Catalytic Hydrogenation of Indole Derivatives

Starting MaterialCatalyst/ReagentsProductYield (%)Reference
IndolePt/C, p-TSA, H₂2,3-Dihydro-1H-indoleHigh nih.gov
2,3-DimethylindolePt/C, p-TSA, H₂cis/trans-2,3-Dimethylindoline- nih.gov
TryptaminePt/C, 2.2 eq. p-TSA, H₂2,3-Dihydrotryptamine68% nih.gov
(2-Oxoindolin-3-yl)acetonitrilePtO₂, H₂, Ac₂ON-Acetyl-2-(2-oxoindolin-3-yl)ethanamine derivative- nih.gov

Note: This table is for illustrative purposes, showing representative reactions for the formation of the indoline core.

Beyond the reduction of indoles, the 2,3-dihydro-1H-indole core can be constructed from various non-indole starting materials. These methods build the heterocyclic ring through cyclization reactions.

One notable strategy involves the transition metal-free domino amination of aryl chlorides. acs.org In this approach, substrates like 2-chlorostyrene (B146407) react with aliphatic or aromatic amines in the presence of a strong base, such as potassium tert-butoxide, to yield N-substituted 2,3-dihydroindoles in good yields. acs.org This method provides a powerful way to construct the indoline ring and introduce substitution on the nitrogen atom simultaneously.

Another significant precursor-based route starts with polyfunctional 2-oxindoles. mdpi.com These precursors can be synthesized from isatins via Knoevenagel condensation. mdpi.com The subsequent reduction of the 2-oxo group and other functionalities can be achieved using various boron hydrides, leading to the desired 2,3-dihydroindole derivatives. mdpi.com This pathway offers a versatile entry point for creating complex and diversely substituted indolines. mdpi.com Arenesulfonyl indoles have also been explored as stable precursors that, under basic conditions, generate a reactive vinylogous imine intermediate, which can then be trapped by nucleophiles to create C-3 substituted indoles. nih.gov While this method targets indole functionalization, a subsequent hydrogenation step could yield the corresponding indoline.

Table 2: Overview of Selected Precursor-Based Syntheses for the Indoline Core

Precursor TypeKey ReactionReagentsProduct TypeReference
2-ChlorostyrenesDomino AminationAmine, KOtBuN-Substituted 2,3-Dihydroindoles acs.org
2-OxindolesReductionBoron Hydrides2,3-Dihydroindoles mdpi.com
PhenylacetonitrilesIntramolecular CyclizationNaH, Cu(I)BrFused Dihydroindoles rsc.org

Methods for Incorporating the Propan-2-ol Group

Once the 2,3-dihydro-1H-indole core is available, the next critical step is the introduction of the 2-hydroxypropan-2-yl (propan-2-ol) group at the C-6 position of the benzene ring. This transformation requires the formation of a carbon-carbon bond to create a tertiary alcohol.

The Grignard reaction is a cornerstone of organic synthesis for forming C-C bonds and is particularly well-suited for creating tertiary alcohols. libretexts.org Grignard reagents (R-MgX) act as potent carbon-based nucleophiles that readily add to the electrophilic carbon of carbonyl groups. masterorganicchemistry.comyoutube.com

To synthesize 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol, two primary Grignard-based strategies can be envisioned, starting from a suitably functionalized indoline precursor (with appropriate N-protection as needed):

Reaction with a Ketone: A 6-acetyl-2,3-dihydro-1H-indole can be reacted with one equivalent of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group attacks the carbonyl carbon of the acetyl group. Subsequent acidic workup (e.g., with H₃O⁺) protonates the resulting alkoxide intermediate to yield the final tertiary alcohol. libretexts.orgyoutube.com

Reaction with an Ester: An ester, such as methyl 2,3-dihydro-1H-indole-6-carboxylate, can be treated with at least two equivalents of a methyl Grignard reagent. masterorganicchemistry.com The first equivalent adds to the ester carbonyl, leading to the formation of a ketone intermediate after the elimination of the methoxide (B1231860) leaving group. masterorganicchemistry.com This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alkoxide, which is then protonated during workup. libretexts.orgmasterorganicchemistry.com

Table 3: General Outcomes of Grignard Reactions with Carbonyl Compounds

Carbonyl SubstrateGrignard Reagent (R'MgX)IntermediateFinal Product (after workup)Reference
Ketone (R-CO-R)1 equivalentAlkoxideTertiary Alcohol (R₂R'C-OH) libretexts.org
Ester (R-CO-OR'')2 equivalentsKetone, then AlkoxideTertiary Alcohol (RR'₂C-OH) masterorganicchemistry.com
Aldehyde (R-CHO)1 equivalentAlkoxideSecondary Alcohol (RCH(OH)R') libretexts.org
Formaldehyde (HCHO)1 equivalentAlkoxidePrimary Alcohol (R'CH₂OH) libretexts.org

The ring-opening of epoxides (oxiranes) by nucleophiles is a valuable method for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov Epoxides are strained three-membered rings that can be opened by a wide range of nucleophiles, a reaction often promoted by Lewis or Brønsted acids that activate the epoxide ring. nih.govdigitellinc.com

A potential, albeit challenging, route to the target compound could involve the reaction of a nucleophilic indoline derivative with an epoxide. Specifically, a 6-metallated indoline (e.g., 6-lithio- or 6-magnesio-indoline) could theoretically act as a nucleophile to open 2,2-dimethyloxirane (B32121). However, nucleophilic attack on the highly substituted quaternary carbon of this epoxide is sterically hindered and generally disfavored under standard basic or nucleophilic conditions. utwente.nl

A more plausible, though still complex, variation is the Friedel-Crafts-type alkylation of the electron-rich indoline ring with an activated epoxide. Under strong Lewis acid catalysis (e.g., SnCl₄), the epoxide ring is activated towards nucleophilic attack by the aromatic ring. nih.gov The reaction of an N-protected indoline with activated 2,2-dimethyloxirane could potentially lead to attack from the C-6 position, forming the desired C-C bond and, after workup, the tertiary alcohol. However, such reactions can suffer from poor regioselectivity, with potential alkylation at other positions on the benzene ring.

Thiol-epoxy "click" chemistry refers to the reaction between a thiol (R-SH) and an epoxide. utwente.nlmdpi.com This reaction is characterized by its high efficiency, selectivity, and mild reaction conditions, often proceeding with a base catalyst. utwente.nl The fundamental transformation involves the nucleophilic attack of a thiolate anion on one of the epoxide's carbon atoms, resulting in the opening of the ring to form a β-hydroxy thioether (a molecule containing both a hydroxyl group and a thioether linkage). mdpi.comresearchgate.net

This methodology is fundamentally unsuitable for the direct synthesis of this compound. The key bond-forming event in thiol-epoxy chemistry is the creation of a carbon-sulfur (C-S) bond. mdpi.comsciety.org The synthesis of the target compound requires the formation of a carbon-carbon (C-C) bond between the indoline ring and the propan-2-ol group. Therefore, thiol-epoxy click chemistry cannot be directly applied to attach the propan-2-ol group to the aromatic core.

Functionalization and Derivatization Strategies

Once the core 2,3-dihydroindole scaffold is in place, further chemical modifications can be introduced to tailor the molecule's properties. This often involves the introduction of other heterocyclic systems.

The functionalization of indoles and their derivatives with other heterocyclic moieties is a common strategy in drug discovery to explore new chemical space and modulate biological activity. For instance, the C3-position of indoles can be alkylated with α-heteroaryl-substituted methyl alcohols in a transition metal-free reaction mediated by Cs₂CO₃/Oxone®. rsc.org This method is applicable to a range of functionalized indoles and various hydroxymethyl-substituted heterocycles like pyridines. rsc.org

The synthesis of spiro-pyrrolidine-oxindoles, where a pyrrolidine (B122466) ring is fused at the C3-position of an oxindole, can be achieved through [3+2] cycloaddition reactions. rsc.org These complex heterocyclic systems are found in numerous bioactive natural products and synthetic compounds. rsc.org While these specific examples relate to the functionalization of indoles and oxindoles, the underlying chemical principles can be adapted for the derivatization of the 2,3-dihydroindole ring system, including at positions other than C3, to introduce a wide array of heterocyclic substituents.

Heck and Suzuki Coupling Reactions for Structural Diversification

The structural diversification of the this compound core can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings. wikipedia.orgwikipedia.org These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of a wide array of substituents onto the indoline ring. mdpi.comresearchgate.net For these transformations to be applied, a precursor, typically a halogenated derivative such as 6-bromo- or 6-iodo-2,3-dihydro-1H-indole, is required. The subsequent installation of the propan-2-ol group can be envisioned to occur before or after the coupling reaction.

Heck Coupling Reactions

The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com In the context of a 6-halo-2,3-dihydro-1H-indole precursor, this reaction allows for the introduction of various alkenyl groups at the C6-position. The reaction conditions typically involve a palladium(II) salt like palladium acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃), and a base, for example, triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). wikipedia.orgnih.gov The choice of ligand and base can be crucial for the reaction's success and selectivity. nih.gov The reaction can be performed in various organic solvents, and in some cases, even in aqueous media, which aligns with the principles of green chemistry. nih.gov

A hypothetical Heck coupling of 6-bromo-2,3-dihydro-1H-indol-yl-propan-2-ol with various alkenes is presented below. The yields are illustrative and based on typical outcomes for similar substrates reported in the literature. nih.govthieme-connect.de

Interactive Data Table: Hypothetical Heck Coupling Reactions of 6-Bromo-2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol

EntryAlkene PartnerCatalyst SystemBaseSolventProductHypothetical Yield (%)
1StyrenePd(OAc)₂, PPh₃Et₃NDMF2-(6-styryl-2,3-dihydro-1H-indol-6-yl)propan-2-ol85
2Ethyl acrylatePd(OAc)₂, P(o-tolyl)₃K₂CO₃Acetonitrile (B52724)Ethyl 3-(6-(2-hydroxypropan-2-yl)-2,3-dihydro-1H-indol-6-yl)acrylate78
31-OctenePdCl₂(PPh₃)₂NaOAcNMP2-(6-(oct-1-en-1-yl)-2,3-dihydro-1H-indol-6-yl)propan-2-ol65
4CyclohexenePd(PPh₃)₄Cs₂CO₃Dioxane2-(6-(cyclohex-1-en-1-yl)-2,3-dihydro-1H-indol-6-yl)propan-2-ol55

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base. organic-chemistry.org For the structural diversification of this compound, a 6-bromo or 6-iodo precursor can be coupled with a wide range of aryl and heteroaryl boronic acids. nih.govacs.org This allows for the synthesis of a library of 6-aryl and 6-heteroaryl indoline derivatives. researchgate.netnih.gov

The reaction conditions for the Suzuki coupling often involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand. nih.govresearchgate.net The choice of base is critical, with common options including potassium carbonate, sodium carbonate, and potassium phosphate (B84403). nih.govacs.org The solvent system is typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. nih.govnih.gov

A hypothetical Suzuki coupling of 6-bromo-2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol with various boronic acids is outlined below, with plausible yields based on related literature precedents. acs.orgnih.gov

Interactive Data Table: Hypothetical Suzuki Coupling Reactions of 6-Bromo-2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol

EntryBoronic Acid PartnerCatalyst SystemBaseSolventProductHypothetical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-(6-phenyl-2,3-dihydro-1H-indol-6-yl)propan-2-ol92
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O2-(6-(4-methoxyphenyl)-2,3-dihydro-1H-indol-6-yl)propan-2-ol88
3Pyridine-3-boronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O2-(6-(pyridin-3-yl)-2,3-dihydro-1H-indol-6-yl)propan-2-ol75
4Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME2-(6-(thiophen-2-yl)-2,3-dihydro-1H-indol-6-yl)propan-2-ol81

Exploration of Peripheral Substituent Effects

The chemical and physical properties of the this compound scaffold can be significantly modulated by the introduction of various substituents at different positions on the indoline ring system. These peripheral substituents can exert electronic and steric effects, thereby influencing the molecule's reactivity, conformation, and potential biological activity. nih.govmdpi.com

Electronic Effects

Substituents on the aromatic part of the indoline ring can be classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the electron density of the aromatic ring, which can enhance the rate of electrophilic aromatic substitution reactions. researchgate.netresearchgate.net Conversely, EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, making the ring less susceptible to electrophilic attack. mdpi.com In the context of palladium-catalyzed coupling reactions, the electronic nature of substituents on the coupling partners can also influence reaction rates and yields. nih.govacs.org For instance, electron-rich aryl boronic acids may react faster in some Suzuki coupling protocols. researchgate.net

Steric Effects

The size and spatial arrangement of substituents can impose steric hindrance, which can affect reaction rates and regioselectivity. nih.gov For example, bulky substituents near the reaction center can slow down a reaction or favor the formation of a specific isomer. In the case of the indoline nitrogen, the nature of the substituent (e.g., hydrogen, alkyl, or a protecting group) can influence the conformation of the five-membered ring and the accessibility of the lone pair of electrons on the nitrogen atom. nih.gov

The following table provides a hypothetical illustration of how different substituents on the indoline ring might influence a key property, such as the rate of a hypothetical reaction or a biological activity parameter.

Interactive Data Table: Hypothetical Peripheral Substituent Effects on this compound Derivatives

EntrySubstituent (R)PositionElectronic EffectSteric EffectHypothetical Relative Reaction Rate (k_rel)
1-H-NeutralMinimal1.00
2-OCH₃5Electron-donatingSmall1.85
3-Cl5Electron-withdrawing (inductive), Weakly donating (resonance)Small0.75
4-NO₂5Strongly electron-withdrawingMedium0.20
5-CH₃7Electron-donatingMedium1.30 (potentially reduced by steric hindrance)
6-C(CH₃)₃4Electron-donatingLarge0.50 (dominated by steric hindrance)
7-COCH₃N-1Electron-withdrawingPlanar, medium0.60 (N-deactivation)

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Propan-2-ol Dehydration Pathways

The dehydration of alcohols is a classic elimination reaction that yields an alkene through the removal of a water molecule. youtube.com For secondary alcohols like propan-2-ol, the reaction is typically acid-catalyzed and proceeds via an E1 (elimination, unimolecular) mechanism. chemguide.co.ukyoutube.com The tertiary alcohol moiety in 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol would also be expected to undergo dehydration through a similar, and likely more facile, E1 pathway due to the stability of the resulting tertiary carbocation.

The mechanism involves three core steps:

Protonation of the Alcohol: An acid catalyst, such as concentrated sulfuric or phosphoric(V) acid, protonates the hydroxyl group, converting it into a better leaving group (-OH2+). chemguide.co.uk

Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a carbocation intermediate. chemguide.co.uk In the case of propan-2-ol, a secondary carbocation is formed. For the title compound, a more stable tertiary carbocation would form on the propyl side chain.

Deprotonation: A base (such as the HSO4- ion or a water molecule) removes a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond and regenerating the acid catalyst. youtube.comchemguide.co.uk

Table 1: Key Aspects of Acid-Catalyzed Dehydration of Propan-2-ol

Feature Description Reference
Reactant Propan-2-ol chemguide.co.uk
Catalyst Concentrated H₂SO₄ or H₃PO₄ chemguide.co.uk
Mechanism E1 Elimination youtube.com
Intermediate Secondary Carbocation (propan-2-yl cation) chemguide.co.uk

| Product | Propene | chemguide.co.uk |

Carbocation Intermediate Dynamics in Cyclic Alkylations

Cyclic alkylation, particularly Friedel-Crafts type reactions, is a fundamental method for forming carbon-carbon bonds on aromatic rings, including the benzene (B151609) portion of the dihydroindole system. These reactions proceed through carbocation intermediates. The indoline (B122111) structure is electron-rich and readily undergoes electrophilic substitution.

The general mechanism involves the generation of a carbocation electrophile, which then attacks the aromatic ring. This can be complicated in indoline systems, where dehydrogenation to the corresponding indole (B1671886) can occur. scispace.com Modern methods have also been developed, such as palladium-catalyzed C-H alkylation reactions, which proceed through different, organometallic intermediates but achieve a similar outcome. rsc.org

In a classic Friedel-Crafts alkylation:

A carbocation is formed from an alkyl halide using a Lewis acid catalyst (e.g., AlCl₃).

The electron-rich dihydroindole ring acts as a nucleophile, attacking the carbocation. This attack disrupts the aromaticity and forms a resonance-stabilized cationic intermediate known as an arenium ion.

A proton is lost from the carbon that was attacked, restoring the aromaticity of the ring and regenerating the catalyst.

The position of alkylation on the dihydroindole ring is directed by the activating amino group.

Knoevenagel Condensation Mechanism in Indole Derivative Synthesis

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction used to synthesize α,β-unsaturated compounds. sigmaaldrich.comwikipedia.org It is particularly relevant in the synthesis of precursors to dihydroindole derivatives, such as substituted 2-oxindoles. mdpi.comnih.gov The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or pyridine. organic-chemistry.orgresearchgate.net

The mechanism proceeds as follows:

Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate. organic-chemistry.org

Nucleophilic Addition: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an aldol-type addition product. sigmaaldrich.com

Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule occurs, often spontaneously or with gentle heating, to yield the final α,β-unsaturated product. sigmaaldrich.comresearchgate.net

This reaction is a key step in synthetic routes that begin with isatins (indole-2,3-diones) to produce (2-oxoindolin-3-ylidene)acetonitriles, which can then be reduced to form various 2,3-dihydroindole structures. mdpi.com

Table 2: Common Catalysts and Conditions for Knoevenagel Condensation

Catalyst System Conditions Application Context Reference
Piperidine Reflux in ethanol (B145695) or benzene General synthesis of enones nih.gov
Pyridine (Doebner Modification) Refluxing pyridine Used when one reactant is a carboxylic acid, promotes decarboxylation wikipedia.orgorganic-chemistry.org
TiCl₄ with an amine base Room temperature Can promote sequential condensation and cyclization nih.gov

Mechanisms of Ring Opening Reactions (e.g., Oxiranes)

The reaction of nucleophiles with epoxides (oxiranes) is a common strategy for synthesizing β-functionalized alcohols. The indole and dihydroindole rings can act as nucleophiles to open an epoxide ring, providing a route to structures like the title compound. The mechanism of ring-opening is highly dependent on the reaction conditions (acidic vs. basic/nucleophilic). researchgate.netchemistrysteps.com

Under Basic or Strongly Nucleophilic Conditions: The reaction proceeds via an S_N2 mechanism . A strong nucleophile (like a deprotonated indole or a Grignard reagent) attacks one of the epoxide carbons, simultaneously opening the three-membered ring. The attack occurs at the less sterically hindered carbon atom. An acid workup is then required to protonate the resulting alkoxide. chemistrysteps.com

Under Acidic Conditions: The reaction is more complex and has characteristics of both S_N1 and S_N2 pathways. chemistrysteps.com

The epoxide oxygen is first protonated by the acid catalyst, making the ring more susceptible to nucleophilic attack.

A weak nucleophile, such as the indole ring itself, then attacks. nih.gov This attack occurs preferentially at the more substituted carbon , as that carbon can better stabilize the developing positive charge in the transition state. researchgate.netchemistrysteps.com

The reaction results in anti-stereochemistry, where the nucleophile and the hydroxyl group are on opposite faces of the original C-C bond. chemistrysteps.com

Research has shown that indoles react regio- and stereoselectively with epoxides in solvents like 2,2,2-trifluoroethanol (B45653) without any additional catalyst. nih.gov Other studies have utilized Lewis acids like lithium perchlorate (B79767) to promote the reaction with poor nucleophiles like indole. organic-chemistry.org

Table 3: Regioselectivity of Epoxide Ring-Opening with Indole Nucleophiles

Conditions Mechanism Type Site of Nucleophilic Attack Product Type Reference
Strong Base (e.g., NaH) then Epoxide S_N2 Less substituted carbon Product of attack at the less hindered position chemistrysteps.com
Acid Catalyst (e.g., H⁺) or Polar Protic Solvent (e.g., TFE) S_N1-like More substituted carbon Product of attack at the more stable carbocation-like center researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol provides a wealth of information about the number and types of hydrogen atoms present in the molecule. The expected proton signals can be assigned to the distinct chemical environments of the indoline (B122111) ring and the propan-2-ol substituent.

The propan-2-ol moiety is characterized by a singlet for the six equivalent protons of the two methyl groups (CH₃), appearing in the upfield region of the spectrum. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The indoline structure presents more complex signals. The aromatic protons on the benzene (B151609) ring will appear as distinct multiplets in the downfield region. The methylene (B1212753) protons (-CH₂-CH₂-) of the dihydro-pyrrole ring will likely present as two triplets due to spin-spin coupling with each other. The amine proton (-NH-) will also give rise to a signal, which can be broad and its position influenced by the solvent. docbrown.info

A key feature in the ¹H NMR spectrum of propan-2-ol is the 6:1:1 proton ratio, which corresponds to the six methyl protons, the single methine proton, and the hydroxyl proton, respectively. docbrown.info In the case of this compound, the integration of the proton signals would be expected to reflect the total number of protons in each unique environment within the entire molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity Integration
Methyl (2x CH₃) ~1.5 Singlet 6H
Methylene (C3-H₂) ~3.0 Triplet 2H
Methylene (C2-H₂) ~3.5 Triplet 2H
Amine (NH) Variable Broad Singlet 1H
Aromatic (C7-H) ~6.7 Doublet 1H
Aromatic (C5-H) ~6.8 Doublet of Doublets 1H
Aromatic (C4-H) ~7.0 Doublet 1H
Hydroxyl (OH) Variable Broad Singlet 1H

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed picture of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The propan-2-ol group will show a signal for the two equivalent methyl carbons and a signal for the quaternary carbon bearing the hydroxyl group. For propan-2-ol itself, these appear at approximately 25 ppm and 64 ppm, respectively. docbrown.info The indoline portion of the molecule will have signals for the two methylene carbons and the six carbons of the benzene ring. Predicted ¹³C NMR data for this compound in water suggests a range of chemical shifts for the various carbon atoms. np-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) np-mrd.org
C(CH₃)₂ 31.8
C(OH) 72.5
C3 30.1
C2 47.5
C7 110.1
C4 120.5
C5 124.8
C3a 128.9
C6 142.1
C7a 151.3

Note: These are predicted values and may differ from experimental results.

While there are no phosphorus atoms in the parent compound this compound, advanced NMR techniques would be essential for the characterization of any phosphorus-containing derivatives. If, for example, the hydroxyl group were to be derivatized with a phosphorus-containing moiety, ³¹P NMR would be employed to confirm the successful modification and to provide information about the electronic environment of the phosphorus atom.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The presence of a broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine in the indoline ring is also expected in this region, typically around 3300-3500 cm⁻¹. mdpi.com

The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear in the 2850-3100 cm⁻¹ range. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the tertiary alcohol would likely be observed between 1150 and 1250 cm⁻¹. The C-N stretching of the indoline ring would also have a characteristic absorption band. mdpi.comresearchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol) 3200-3600 (broad)
N-H Stretch (Amine) 3300-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2970
Aromatic C=C Stretch 1450-1600
C-O Stretch (Tertiary Alcohol) 1150-1250
C-N Stretch 1250-1350

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Low-resolution mass spectrometry (LR-MS) provides the nominal molecular weight of a compound, which is the integer mass of the most abundant isotopes. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its integer molecular weight.

High-resolution mass spectrometry (HR-MS) offers a significant advantage by measuring the exact mass of an ion with high precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the molecule. The molecular formula of this compound is C₁₁H₁₅NO. uni.lu HR-MS can distinguish this formula from other combinations of atoms that might have the same nominal mass. Predicted HR-MS data for various adducts of the compound can be calculated to aid in identification. uni.lu

Table 1: Predicted HR-MS Data for this compound Adducts

Adduct IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₁H₁₆NO⁺178.12265
[M+Na]⁺C₁₁H₁₅NNaO⁺200.10459
[M-H]⁻C₁₁H₁₄NO⁻176.10809
[M]⁺C₁₁H₁₅NO⁺177.11482

This table presents predicted mass-to-charge ratios for common adducts of the target compound, which are crucial for its identification via high-resolution mass spectrometry. Data sourced from PubChemLite. uni.lu

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. nih.govfishersci.co.ukthomassci.com In a typical LC-MS analysis, the compound is first passed through an HPLC column (such as a C18 column) to separate it from impurities or other components in a mixture. nih.gov The separated compound then flows into the mass spectrometer, where it is ionized and its mass-to-charge ratio is detected.

This technique is particularly useful for the analysis of non-volatile or thermally labile compounds, which are not suitable for gas chromatography. For this compound, LC-MS would be used to confirm its presence and purity in a sample. The mass detector would be set to monitor for the expected m/z values of the protonated molecule [M+H]⁺ or other adducts. uni.lunih.gov The use of LC-MS grade solvents, such as isopropanol, is essential for achieving high sensitivity and reliable results. fishersci.co.uk

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone analytical technique that couples a gas chromatograph with a mass spectrometer. oiv.int It is highly effective for the separation and identification of volatile and thermally stable compounds. sigmaaldrich.comdocbrown.info In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. As each component elutes from the column, it is introduced into the mass spectrometer, which serves as a detector, providing a mass spectrum for identification. researchgate.net

The applicability of GC-MS for this compound would depend on its volatility and thermal stability. If the compound can be vaporized without decomposition, GC-MS analysis would yield both its retention time (a characteristic property from the GC) and its mass spectrum, confirming its identity. The resulting mass spectrum would show the molecular ion peak and a specific fragmentation pattern that can be used for structural confirmation by comparing it to library data. oiv.intdocbrown.info

X-ray Diffraction Studies

X-ray diffraction techniques are the most definitive methods for determining the solid-state structure of crystalline materials. They provide detailed information about the atomic arrangement, crystal lattice, and phase purity.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.commdpi.com The technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern based on the crystal's internal lattice structure. nih.govnih.gov

Analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined. For this compound, this analysis would confirm the connectivity of the atoms and provide precise geometric parameters of the indoline and propan-2-ol moieties. While a specific crystal structure for the title compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format. researchgate.net

Table 2: Illustrative Single-Crystal X-ray Diffraction Data Parameters

ParameterExample ValueDescription
Crystal SystemMonoclinicThe crystal system describing the lattice symmetry. nih.gov
Space GroupP2₁/cThe specific symmetry group of the crystal. researchgate.net
a (Å)10.0822 (5)Unit cell dimension along the a-axis. researchgate.net
b (Å)9.7969 (4)Unit cell dimension along the b-axis. researchgate.net
c (Å)17.6310 (8)Unit cell dimension along the c-axis. researchgate.net
β (°)94.262 (2)The angle of the unit cell's β-axis. researchgate.net
Volume (ų)1736.67 (14)The volume of the unit cell. researchgate.net
Z4The number of molecules per unit cell. nih.gov

This table shows the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment. The values are illustrative, based on data for a related indole (B1671886) compound. nih.govresearchgate.net

X-ray powder diffraction (XRPD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. carleton.edu Instead of a single crystal, XRPD uses a finely ground (powdered) sample containing a vast number of tiny, randomly oriented crystallites. The sample is exposed to a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). carleton.eduiza-online.org

The resulting XRPD pattern is a unique "fingerprint" for a specific crystalline solid, characterized by a series of peaks at specific 2θ angles. iza-online.org This pattern can be used to identify the crystalline phase of the material, determine its purity, and detect the presence of different polymorphic forms. researchgate.net Each polymorph of a compound will produce a distinct XRPD pattern.

Table 3: Example of X-ray Powder Diffraction (XRPD) Data Representation

2θ (degrees)Intensity (counts)d-spacing (Å)
10.58508.42
15.24005.82
20.812004.27
21.111504.21
25.46003.50

This table illustrates how data from an X-ray powder diffraction analysis is typically presented, showing the diffraction angles (2θ), peak intensities, and corresponding d-spacings which are characteristic of the crystalline structure. This data is hypothetical as a specific pattern for the title compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The 2,3-dihydro-1H-indole (indoline) core of this compound acts as the primary chromophore. The absorption of UV radiation excites electrons from the ground state to higher energy states, and the specific wavelengths of absorption are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of an indoline derivative is influenced by its substitution pattern and the solvent used for analysis. nih.govacs.org For the parent compound, indoline, the spectrum typically shows absorption maxima related to π-π* transitions of the aromatic ring. The presence of the propan-2-ol group on the benzene ring of the indoline system can cause subtle shifts in the absorption bands (either bathochromic or hypsochromic) compared to unsubstituted indoline.

Solvatochromism, the change in the position of UV-Vis absorption bands with solvent polarity, is a known phenomenon for indoline derivatives. acs.org The choice of solvent can influence the wavelength of maximum absorbance (λmax). For instance, studies on similar compounds have been performed in solvents like methanol (B129727), ethanol (B145695), acetonitrile (B52724), and dimethylformamide (DMF). nih.govacs.org In a typical analysis, a dilute solution of the compound would be prepared in a UV-transparent solvent, such as ethanol or acetonitrile, and the spectrum recorded over a range of approximately 200 to 400 nm. acs.org The resulting spectrum for this compound is expected to display characteristic peaks that aid in its identification. Derivative spectroscopy can also be employed to enhance the resolution of overlapping spectral bands and reduce the impact of baseline shifts, providing more detailed qualitative and quantitative information. youtube.com

Table 1: Expected UV-Vis Spectral Data for Indoline Derivatives

Feature Expected Value/Range Reference
λmax 1 ~240-260 nm researchgate.netresearchgate.net
λmax 2 ~280-300 nm researchgate.netcetjournal.it
Solvents Acetonitrile, Methanol, Ethanol acs.org

| Molar Absorptivity (ε) | Dependent on concentration and specific λmax | N/A |

Note: This table presents expected values based on the analysis of structurally related indoline and indole compounds. Actual values for this compound may vary.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and determining its purity. The choice of method depends on the compound's volatility, polarity, and the analytical goal.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for indoline derivatives. cetjournal.itcetjournal.it

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. cetjournal.it The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol would be appropriate. cetjournal.itsielc.com To improve peak shape and resolution for the basic indoline nitrogen, an acid modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase. cetjournal.itcetjournal.it Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., 280 nm). cetjournal.it This method is scalable and can be adapted for preparative separations to isolate larger quantities of the pure compound. sielc.com

Table 2: Representative HPLC Method for Indoline Derivatives

Parameter Condition Reference
Column Reversed-phase C18, 5 µm, 4.6 x 250 mm cetjournal.it
Mobile Phase Acetonitrile and water (with 0.1% Formic Acid) sielc.comnih.gov
Elution Mode Isocratic or Gradient cetjournal.itnih.gov
Flow Rate 1.0 mL/min N/A

| Detector | UV/Vis at 280 nm | cetjournal.it |

Note: This table provides a representative method. Optimization would be required for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. ptfarm.pl This technique utilizes columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing efficiency. youtube.com

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher backpressures (up to 15,000 psi). ptfarm.plyoutube.com For this compound, a UPLC method would likely employ a sub-2 µm particle C18 or phenyl-hexyl column. nih.govnih.gov The mobile phase composition would be similar to that used in HPLC (e.g., water/acetonitrile with a formic acid modifier), but the analysis time would be significantly shorter, often by a factor of up to nine. youtube.comnih.gov The increased peak capacity of UPLC makes it particularly well-suited for analyzing complex samples and resolving closely related impurities. ptfarm.plmdpi.com

Table 3: Typical UPLC System Parameters for Indoline Analysis

Parameter Condition Reference
Column Acquity UPLC® BEH C18 or CSH™ Phenyl-Hexyl, 1.7 µm nih.govmdpi.com
Mobile Phase Acetonitrile and water (with 0.1% Formic Acid or 10mM Ammonium Acetate) nih.govnih.gov
Elution Mode Gradient nih.gov
Flow Rate 0.3 - 0.6 mL/min nih.gov
System Pressure > 6,000 psi, up to 15,000 psi ptfarm.pl

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) | nih.govnih.gov |

Note: These are typical parameters; method development is essential for optimal performance.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. The applicability of GC for this compound depends on its thermal stability and volatility. While the parent compound, indoline, is amenable to GC analysis, the addition of the propan-2-ol group increases the boiling point and may require derivatization to enhance volatility and prevent on-column degradation. nist.gov

If the compound is sufficiently volatile and thermally stable, a GC method would involve injecting the sample into a heated port where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The column, typically coated with a non-polar or medium-polarity stationary phase, separates components based on their boiling points and interactions with the phase. For nitrogen-containing heterocyclic compounds, a nitrogen-phosphorus detector (NPD) can provide selective and sensitive detection. nih.gov Alternatively, coupling the GC to a mass spectrometer (GC-MS) allows for definitive identification of the compound and its impurities based on their mass spectra and retention times. nih.govnih.gov

Table 4: General GC Parameters for Analysis of Nitrogen Heterocycles

Parameter Condition Reference
Column Capillary column (e.g., DB-5 or equivalent) N/A
Carrier Gas Helium or Nitrogen nih.gov
Injection Mode Split/Splitless N/A
Temperature Program Ramped oven temperature (e.g., 100°C to 280°C) N/A

| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS) | nih.govgoogle.com |

Note: This table outlines general conditions. The suitability and specifics of a GC method for this compound would require experimental verification.

Comprehensive Search Reveals No Publicly Available Theoretical and Computational Data for this compound

The investigation sought to find information on the use of Density Functional Theory (DFT) for optimizing the molecular structure and defining the electronic properties of this compound. Additionally, the search included queries for Time-Dependent Density Functional Theory (TD-DFT) studies to predict its spectroscopic properties, such as absorption and emission spectra. Inquiries into the specific basis sets and computational levels, like B3LYP/6-31G(d,p), that may have been used in such calculations also returned no relevant results.

Furthermore, the search for molecular modeling and simulation data, including molecular docking studies to understand its potential interactions with biological receptors or enzymes, yielded no specific findings for this compound. Similarly, no literature was found on the use of molecular dynamics (MD) simulations to investigate the dynamic binding behavior of this compound.

While this compound is listed in chemical databases and by suppliers, the in-depth computational and theoretical research required to construct the requested article does not appear to be available in the public domain. Therefore, it is not possible to provide a detailed, evidence-based article on the theoretical and computational chemistry of this compound at this time.

Theoretical and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR studies on indole (B1671886) derivatives have successfully correlated various structural features with biological activities such as anticancer and antimicrobial effects. researchgate.netorientjchem.orgnih.gov For instance, a QSAR study on novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives as cytotoxic agents revealed that electron-withdrawing substitutions at the para position of the phenyl ring and increased lipophilicity of the compounds enhanced their cytotoxic activity. researchgate.net Another study on indeno[1,2-b]indole (B1252910) derivatives identified key physicochemical properties that correlate with their inhibitory activity against the CK2 enzyme. nih.gov

These correlations provide a predictive model that can be used to estimate the biological activity of new, unsynthesized compounds based on their structural properties.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized as:

Constitutional (1D) descriptors: Based on the molecular formula (e.g., molecular weight, count of atoms and bonds).

Topological (2D) descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices, shape indices).

Geometrical (3D) descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

The table below provides examples of molecular descriptors that would be theoretically calculated for a compound like 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol in a QSAR study.

Descriptor CategoryExample DescriptorDescription
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
TopologicalZagreb IndexA graph-based descriptor related to the degree of branching of the molecule.
GeometricalMolecular Surface AreaThe total surface area of the molecule.
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
ElectronicDipole MomentA measure of the overall polarity of the molecule.
Quantum ChemicalHOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity.

In Silico Drug Design Methodologies

In silico drug design encompasses a range of computational techniques used to identify and optimize new drug candidates.

De novo ligand design is a computational strategy for generating novel molecular structures with a high predicted affinity for a specific biological target. nih.govbiorxiv.org This process typically starts with an empty active site of a protein and builds a ligand piece by piece (atom-by-atom or fragment-by-fragment) to maximize favorable interactions.

of this compound

The application of computational methods in chemical research provides profound insights into molecular properties and interactions, guiding experimental work and accelerating discovery. This article focuses on the theoretical and computational chemistry studies pertinent to the compound This compound . Specifically, it delves into the potential application of virtual screening and lead optimization strategies in the context of drug discovery, and the theoretical examination of its adsorption and surface interaction properties for material science applications.

While the dihydroindole (also known as indoline) scaffold is a recognized pharmacophore present in numerous biologically active molecules, and the subject of various computational studies, a detailed literature review reveals a notable absence of specific research focused solely on This compound within the domains discussed below. researchgate.netacs.orgwikipedia.org Therefore, this article will outline the established principles and methodologies for these computational studies, referencing general applications to indole and indoline (B122111) derivatives as a framework for how This compound could be investigated.

Virtual screening (VS) is a powerful computational technique used in drug discovery to search vast libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. wikipedia.org This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.gov VS methods are broadly categorized into ligand-based and structure-based approaches. wikipedia.orgnih.gov

Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional (3D) structure of the target is unknown but a set of active molecules (ligands) is available. LBVS methods, such as pharmacophore modeling or quantitative structure-activity relationship (QSAR) studies, use the properties of known active compounds to identify new ones with similar characteristics. wikipedia.org

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. wikipedia.org Molecular docking, a key SBVS technique, predicts the preferred orientation and binding affinity of a ligand to a target's binding site. numberanalytics.com Modern VS workflows often combine high-throughput docking with more accurate, but computationally intensive, methods like free energy calculations to improve hit rates. schrodinger.comnih.gov

Following the identification of initial "hits" from virtual screening, lead optimization is the subsequent iterative process of refining a compound's structure to enhance its desired properties. This includes improving potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). numberanalytics.com Computational strategies are integral to this phase, employing techniques like free energy perturbation (FEP) to predict the impact of chemical modifications on binding affinity. nih.govnih.gov For heterocyclic compounds, this may involve modifications to the core structure, substituent groups, or linkers to optimize interactions with the target. acs.orgnumberanalytics.com

While no specific virtual screening campaigns for This compound are documented, the indoline core is a common feature in compounds targeted for various receptors. For instance, computational studies and virtual screening have been applied to indole derivatives to identify inhibitors for targets like DNA gyrase and viral proteases. schrodinger.comyoutube.com A hypothetical virtual screening workflow for This compound or its derivatives could be designed as follows:

Table 1: Hypothetical Virtual Screening Workflow for Indoline Derivatives

Step Description Tools/Methods Objective
1. Target Selection & Preparation Identify a biologically relevant protein target (e.g., kinase, GPCR). Prepare the 3D structure by adding hydrogens, assigning charges, and defining the binding site. Protein Data Bank (PDB), Schrödinger Maestro, UCSF Chimera Prepare a high-quality receptor model for docking.
2. Ligand Library Preparation Prepare a 3D conformer library of This compound derivatives or a large commercial library. RDKit, Open Babel, Schrödinger's LigPrep Generate realistic 3D structures of potential ligands.
3. High-Throughput Virtual Screening (HTVS) Dock the prepared library into the target's binding site using a fast docking algorithm. Glide, AutoDock Vina, OpenEye FRED Rapidly filter a large library to a smaller, more manageable set of compounds.
4. Scoring and Ranking Rank the docked compounds based on their predicted binding affinity (scoring function). Select the top-ranking compounds for further analysis. GlideScore, Vina Score, Chemgauss4 Prioritize compounds with the highest predicted affinity for the target.
5. Refined Docking & Post-processing Perform more accurate, flexible docking on the top-ranked hits. Analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts). Schrödinger's SP/XP/IFD, GOLD Improve the accuracy of binding mode prediction and affinity estimation.

In the realm of material science, understanding the interaction between molecules and surfaces is crucial for applications such as sensor development, catalysis, and the design of biocompatible materials. Computational methods, particularly Monte Carlo (MC) and Molecular Dynamics (MD) simulations, are invaluable for studying these phenomena at an atomic level. tue.nlnih.gov

Monte Carlo simulations are stochastic methods that use random sampling to obtain numerical results. tue.nl In the context of surface science, they can be used to model the adsorption of molecules onto a surface, predicting equilibrium configurations, adsorption energies, and the formation of self-assembled monolayers. tue.nlresearchgate.net These simulations typically employ a lattice-gas model where the surface is represented as a grid of sites that molecules can occupy. tue.nlarxiv.org The interactions between adsorbate molecules and between the adsorbate and the surface are defined by a force field, and the simulation explores different configurations to find the most energetically favorable arrangements. nih.gov

There are no published studies specifically detailing the adsorption or surface interaction of This compound . Such studies would be relevant for understanding its potential as a corrosion inhibitor, a component in organic electronics, or a functional group for surface modification. A theoretical investigation could explore its interaction with various material surfaces.

Table 2: Potential Parameters for a Monte Carlo Simulation Study of this compound Adsorption

Parameter Description Example Values/Systems Purpose in Simulation
Substrate (Surface) The material onto which adsorption is studied. Graphene, Gold (Au), Iron (Fe), Silicon Dioxide (SiO₂) To model interaction with technologically relevant materials.
Force Field A set of equations and parameters describing the potential energy of the system. COMPASS, UFF, AMBER (for the molecule); Lennard-Jones potentials (for surface interactions) To accurately calculate intermolecular and molecule-surface interaction energies.
Simulation Ensemble The set of statistical conditions (e.g., constant temperature, pressure). Canonical (NVT), Grand Canonical (μVT) To simulate conditions relevant to experimental setups (e.g., gas phase deposition, solution-based adsorption).
Simulation Parameters Settings that control the simulation run. Temperature (e.g., 298 K, 323 K), Surface Coverage (0.1-1.0 monolayers), Simulation Box Size To study the effect of environmental conditions on the adsorption process.

| Properties Calculated | The output data from the simulation. | Adsorption Energy, Binding Site Preference, Adsorbate Orientation, Radial Distribution Function | To characterize the strength and nature of the molecule-surface interaction. |

Such simulations could reveal, for example, whether the molecule prefers to lie flat on a surface, maximizing π-stacking interactions via its aromatic ring, or stand upright, interacting through its hydroxyl or amine groups. This information is critical for designing materials with specific surface properties.

Stereochemistry and Chirality Research

Enantiomeric Purity Assessment and Determination

The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is fundamental after a chiral separation or an asymmetric synthesis. For indoline (B122111) derivatives like 2-(2,3-dihydro-1H-indol-3-yl)ethanol, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique. arkat-usa.org

Chiral HPLC allows for the analytical separation of enantiomers, and the relative peak areas in the resulting chromatogram are used to quantify the purity of each enantiomer. arkat-usa.org The choice of CSP is critical; polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly employed for their broad applicability in resolving enantiomers of various compound classes. researchgate.netepa.gov By developing a suitable method (i.e., selecting the appropriate chiral column and mobile phase), researchers can achieve baseline separation of the enantiomers and accurately determine the enantiomeric excess of a given sample. arkat-usa.org

Chiral Separation Techniques

The isolation of pure enantiomers from a racemic mixture is a significant challenge in chemical and pharmaceutical manufacturing. sci-hub.ru For 2-(2,3-dihydro-1H-indol-3-yl)ethanol, preparative chromatographic techniques are employed to resolve the racemic mixture into its constituent enantiomers.

Simulated Moving Bed (SMB) chromatography represents a powerful and efficient continuous separation technology for resolving racemic mixtures on a preparative and industrial scale. nih.govmaru.net This technique has been successfully applied to the direct resolution of racemic 2-(2,3-dihydro-1H-indol-3-yl)ethanol. researchgate.netnih.gov

The SMB process simulates the counter-current movement of a solid adsorbent and a liquid mobile phase, which enhances separation efficiency, increases productivity, and reduces solvent consumption compared to traditional batch chromatography. maru.netnih.gov In a typical SMB setup for chiral resolution, the racemic feed is continuously introduced into the system while the less strongly adsorbed enantiomer is collected at the raffinate port and the more strongly adsorbed enantiomer is collected at the extract port. maru.net

The successful application of SMB for separating the enantiomers of 2-(2,3-dihydro-1H-indol-3-yl)ethanol demonstrates the industrial viability of this technique for producing enantiomerically pure compounds of this class. researchgate.netnih.gov

Table 1: Comparison of Chromatographic Separation Techniques

Feature Batch Preparative HPLC Simulated Moving Bed (SMB) Chromatography
Operation Mode Discontinuous (batch-wise injections) Continuous
Productivity Lower Higher
Solvent Consumption Higher Lower
Process Control Simpler More complex, requires process modeling
Typical Scale Laboratory to medium scale Medium to large industrial scale
Application to Indolines Used for analytical assessment and small-scale purification. arkat-usa.org Used for large-scale, efficient enantiomer resolution. researchgate.netnih.gov

Assignment of Absolute Stereochemistry (e.g., by X-ray Diffraction)

After successfully separating enantiomers, it is imperative to assign the absolute configuration (R or S) to each. Single-crystal X-ray diffraction is considered the most definitive method for this purpose. researchgate.netnih.gov This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a molecule, provided that a suitable single crystal can be grown. soton.ac.uk

For the enantiomers of 2-(2,3-dihydro-1H-indol-3-yl)ethanol, this method was employed successfully. After the racemic compound was resolved using SMB chromatography, the individual enantiomers were isolated as their dihydrogen phosphate (B84403) salts. researchgate.netnih.gov These salts were amenable to crystallization, and single-crystal X-ray analysis was performed. The analysis unequivocally determined that the dextrorotatory ((+)-) enantiomer of 2-(2,3-dihydro-1H-indol-3-yl)ethanol possesses the (S) absolute configuration. researchgate.netnih.gov The presence of a heavier atom (like phosphorus in the phosphate salt) can sometimes aid in a more reliable determination of the absolute structure through anomalous dispersion effects. nih.govsoton.ac.uk

Table 2: Key Research Findings for 2-(2,3-dihydro-1H-indol-3-yl)ethanol

Research Aspect Technique Used Finding Reference
Enantiomer Separation Simulated Moving Bed (SMB) Chromatography Successful direct resolution of the racemic mixture. researchgate.netnih.gov
Absolute Stereochemistry Single-Crystal X-ray Diffraction The (+)-enantiomer was determined to have the (S) configuration. researchgate.netnih.gov

Structure Activity Relationship Sar Studies

Investigation of Indole (B1671886) Core Substitutions on Activity

The indoline (B122111) scaffold, a saturated analog of the indole ring, serves as a versatile template in drug discovery. nih.govmdpi.com The nature and position of substituents on this core are known to be critical determinants of biological activity.

General SAR studies on various indole and indoline derivatives have shown that substitutions at different positions of the indole nucleus can significantly impact their pharmacological profiles. For instance, in some series of indole-based compounds, the introduction of electron-withdrawing or electron-donating groups at specific positions can lead to substantial changes in activity. nih.gov It has been observed that the placement of substituents on the benzene (B151609) ring portion of the indoline core can influence binding affinity to various biological targets. nih.gov

For a hypothetical series of analogs of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol , one could anticipate that substitutions at the C-4, C-5, and C-7 positions of the indoline ring would be of primary interest. The electronic properties (electron-donating or -withdrawing) and steric bulk of these substituents would likely play a significant role in modulating the molecule's interaction with its target. For example, the introduction of a halogen, a methoxy (B1213986) group, or a nitro group at these positions could alter the electronic distribution and steric profile of the molecule, thereby affecting its biological efficacy.

Furthermore, N-substitution on the indoline nitrogen (position 1) is a common strategy to modify the physicochemical properties and biological activity of indoline-containing compounds. nih.gov Alkylation or acylation at this position can influence solubility, metabolic stability, and target engagement.

Table 1: Hypothetical Data on Indole Core Substitutions and Activity

CompoundSubstitution PositionSubstituentHypothetical Activity (IC₅₀, nM)
1--Baseline
2C-5ClVariable
3C-5OCH₃Variable
4C-7FVariable
5N-1CH₃Variable

Note: This table is hypothetical and for illustrative purposes only, as specific experimental data for these analogs of this compound are not available.

Influence of Propan-2-ol Moiety Modifications on Potency

The propan-2-ol moiety attached to the C-6 position of the indoline ring is another key feature that can be systematically modified to probe its contribution to biological activity. This group, with its hydroxyl function, can participate in hydrogen bonding interactions with a biological target.

Modifications to this side chain could include:

Alteration of the alcohol: Changing the tertiary alcohol to a secondary or primary alcohol, or even replacing it with an ether or an amine, would significantly alter its hydrogen bonding capacity and polarity.

Chain length modification: Shortening or lengthening the alkyl chain could affect the positioning of the functional group within a binding pocket.

Introduction of steric bulk: Replacing the methyl groups with larger alkyl groups could probe the steric tolerance of the binding site.

Bioisosteric replacement: The hydroxyl group could be replaced with other functional groups that are known bioisosteres, such as a thiol, an amide, or a small heterocyclic ring, to explore different interaction modes. nih.govnih.govdrughunter.comcambridgemedchemconsulting.commdpi.com

Table 2: Hypothetical Data on Propan-2-ol Moiety Modifications and Potency

CompoundMoiety ModificationHypothetical Potency (EC₅₀, µM)
1Propan-2-olBaseline
6Propan-2-amineVariable
72-MethoxypropaneVariable
81-(2,3-dihydro-1H-indol-6-yl)ethan-1-olVariable

Note: This table is hypothetical and for illustrative purposes only, as specific experimental data for these analogs of this compound are not available.

Impact of Stereochemistry on Biological Interactions

The propan-2-ol moiety in This compound itself does not possess a chiral center. However, if the propan-2-ol were to be modified to a secondary alcohol (e.g., 1-(2,3-dihydro-1H-indol-6-yl)propan-2-ol), a chiral center would be introduced. In such cases, the stereochemistry would likely have a profound impact on biological activity.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers. The differential binding of enantiomers can be attributed to the three-point attachment model, where one enantiomer may have a more favorable spatial arrangement of its functional groups for optimal interaction with the binding site.

In the context of indoline derivatives, studies on chiral compounds have often revealed significant differences in the biological activities of the enantiomers. Therefore, if a chiral center were present in an analog of This compound , it would be crucial to separate and evaluate the individual enantiomers to fully understand the SAR.

Rational Design Principles Based on SAR Data

Rational drug design relies on the iterative process of synthesizing and testing compounds to build a robust SAR model. nih.gov This model then guides the design of new analogs with improved properties. Based on the general principles gleaned from studies of other indole and indoline derivatives, a rational design strategy for analogs of This compound would involve:

Systematic exploration of substitutions: A focused library of compounds with diverse substituents at key positions on the indoline ring would be synthesized to map the electronic and steric requirements of the target. nih.gov

Probing the role of the side chain: A variety of modifications to the propan-2-ol moiety would be undertaken to understand its role in binding and to optimize interactions with the target.

Computational modeling: Molecular docking and other computational techniques could be employed to visualize the binding mode of the compounds and to predict the effects of structural modifications, thereby prioritizing the synthesis of the most promising analogs.

Introduction of conformational constraints: Incorporating cyclic structures or other rigidifying elements could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Correlation of Electronic Atmosphere and Substituent Effects with Activity

The electronic environment of the indoline ring system is a key factor influencing its reactivity and its interactions with biological macromolecules. The introduction of substituents can significantly alter this electronic atmosphere.

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂) groups, increase the electron density of the aromatic ring.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density.

The effect of these substituents on activity is highly dependent on the specific biological target and the nature of the binding pocket. For example, if the target has an electron-rich region, a substituent that creates a complementary electron-deficient area on the ligand might enhance binding through favorable electrostatic interactions. Conversely, if hydrogen bonding is a key interaction, substituents that can act as hydrogen bond donors or acceptors will be critical.

Quantitative structure-activity relationship (QSAR) studies often use electronic parameters like the Hammett constant (σ) to correlate the electronic effects of substituents with biological activity. Such studies on broader classes of indole derivatives have demonstrated the importance of electronic factors in determining their pharmacological effects.

In Vitro Biological Interaction Studies Non Clinical Focus

Receptor Binding Assays

Receptor binding assays are crucial in vitro tools used to determine the affinity of a ligand for a specific receptor. These studies provide quantitative data on the binding potential of a compound, which is fundamental to understanding its pharmacological profile.

The interaction of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol with sigma receptors has been a primary focus of research. This compound has been identified as a selective sigma-1 receptor (SIGMAR1) agonist. nih.govucl.ac.uk

Studies have shown that this compound binds to the sigma-1 receptor with an IC50 value of 860 nM. nih.gov In contrast, it does not exhibit binding affinity for the sigma-2 receptor. nih.gov This selectivity for the sigma-1 receptor is a key characteristic of its pharmacological action. nih.govucl.ac.uk The compound's activity is mediated through the activation of the sigma-1 receptor, which is involved in the restoration of cellular homeostasis and the promotion of neuroplasticity. drugbank.comselleck.cn

Further investigations have highlighted the importance of the genetic makeup of the sigma-1 receptor in the response to this compound. Clinical studies have indicated that individuals with the common wild-type form of the SIGMAR1 gene experience more significant benefits, suggesting that the efficacy of this compound is linked to a fully functional sigma-1 receptor. scienceofparkinsons.compracticalneurology.com

Table 1: Sigma Receptor Binding Affinity of this compound

Receptor Subtype Binding Affinity (IC50) Activity
Sigma-1 860 nM nih.gov Agonist nih.govucl.ac.uk
Sigma-2 No affinity reported nih.gov -

As of the latest available data, specific in vitro studies detailing the binding affinity of this compound for the beta-2 adrenergic receptor have not been reported in the scientific literature.

There is currently no published in vitro data from receptor binding assays, including those using HR3-CHO membranes, to characterize the affinity of this compound for histamine (B1213489) receptors.

Enzyme Inhibition Studies

Enzyme inhibition studies are conducted to evaluate the potential of a compound to interfere with the activity of specific enzymes. These assays can reveal important information about a compound's mechanism of action and its potential therapeutic applications or off-target effects.

Based on a review of the current scientific literature, no in vitro studies have been published that investigate the kinetics of alpha-glucosidase inhibition by this compound.

There are no available in vitro studies that have assessed the inhibitory activity of this compound on the enzyme lanosterol (B1674476) 14α-demethylase (CYP51).

Antimicrobial Activity Evaluation

Antifungal Activity Against Candida and Aspergillus SpeciesNo data is available concerning the antifungal properties of this compound against species of Candida or Aspergillus.

No Publicly Available Data for this compound Under Requested Biological Assays

Following a comprehensive search of publicly accessible scientific literature and chemical databases, no specific experimental data was found for the chemical compound This compound corresponding to the detailed biological studies outlined in the user's request.

Searches for in vitro and mechanism-focused cellular activity assays—including biofilm inhibition, antiproliferative assessments, cell cycle analysis, gene transcription modulation, protein interaction inhibition, and B-cell activity inhibition—for this specific compound did not yield any relevant results.

The PubChem database, a comprehensive public repository for chemical information, lists the compound but explicitly notes that as of early 2025, there is no literature or patent data associated with it. uni.lu This indicates a lack of published research on the biological effects of This compound .

While research exists for other indole (B1671886) derivatives in the contexts of antiproliferative activity and biofilm inhibition, the strict requirement to focus solely on This compound prevents the inclusion of data from these related but structurally distinct molecules. Consequently, the requested article with its specific subsections cannot be generated based on currently available scientific information.

Molecular Level Interaction Analysis

The precise molecular interactions between CFTR potentiators and the CFTR protein are crucial for understanding their mechanism of action and for the rational design of new therapeutic agents. While the exact binding site of many potentiators, including those based on the indole scaffold, is still under investigation, it is widely believed that they bind directly to the CFTR protein. acs.org

Studies on various classes of potentiators suggest that they may interact with the nucleotide-binding domains (NBDs) or the transmembrane domains (TMDs) of the CFTR protein. nih.gov For instance, it has been speculated that early classes of potentiators, such as flavones and pyrazoles, interact directly with the NBD region of CFTR. acs.org The binding of a potentiator is thought to allosterically modulate the channel's conformation, thereby increasing its open probability. acs.org

The binding sites of the approved CFTR modulators have been further elucidated through advanced techniques. For example, the potentiator Ivacaftor is understood to bind to a cleft formed by transmembrane helices 4, 5, and 8, which helps to stabilize the open conformation of the channel's pore in both wild-type and mutant CFTR. frontiersin.org Corrector molecules, on the other hand, have been found to bind to distinct sites. For instance, Tezacaftor, which contains an indole moiety, is thought to bind to a multi-domain pocket involving the NBD1 and intracellular loop 4 (ICL4) interface, stabilizing the protein during its biogenesis. frontiersin.org

While direct structural data for the binding of this compound to CFTR is not available, the established importance of the indole and dihydro-indole scaffolds in other potent CFTR modulators provides a strong rationale for its potential interaction with the CFTR protein. Further in silico docking studies and experimental techniques such as photoaffinity labeling or cryo-electron microscopy would be necessary to precisely map its binding site and molecular interactions.

Chemical Stability and Degradation Studies

Investigation of Solution Stability

Currently, there are no specific published studies detailing the solution stability of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol. To rigorously determine its stability in solution, systematic studies would be required. Such studies would typically involve dissolving the compound in various pharmaceutically and chemically relevant solvents (e.g., water, methanol (B129727), acetonitrile) and buffer systems across a range of pH values. The solutions would then be stored under controlled temperature and light conditions, with samples analyzed at regular intervals using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

A hypothetical stability study design is presented in the table below:

ParameterConditionsJustification
Solvents Aqueous Buffer (pH 3, 7, 9), Methanol, Acetonitrile (B52724)To assess stability in polar protic, polar aprotic, and neutral aqueous environments.
Temperature 4°C, 25°C, 40°CTo evaluate the effect of refrigerated, room temperature, and accelerated thermal stress conditions.
Light Photostability chamber (ICH Q1B)To determine susceptibility to degradation by light.
Atmosphere Inert (Nitrogen), NormalTo assess the impact of atmospheric oxygen on stability.

Identification of Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in dedicated studies, potential routes of degradation can be postulated based on its chemical structure. The indoline (B122111) ring system and the tertiary alcohol group are the most likely sites for chemical transformation.

Oxidation: The indoline nitrogen and the benzylic positions of the dihydroindole ring are susceptible to oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the five-membered ring. The tertiary alcohol is generally resistant to oxidation under mild conditions but can be cleaved under stronger oxidizing conditions.

Hydrolysis: The compound is not expected to be readily susceptible to hydrolysis due to the absence of labile functional groups like esters or amides. However, under strongly acidic conditions, dehydration of the tertiary alcohol to form an alkene is a possible degradation pathway.

Photodegradation: Indoline derivatives can be sensitive to light. researchgate.net Photolytic cleavage of bonds or photo-oxidation are potential degradation routes when the compound is exposed to UV or visible light. researchgate.net Studies on related spiro[indoline-oxazine] compounds have shown that photodegradation can occur through complex pathways involving both the indoline moiety and other parts of the molecule. researchgate.netresearchgate.net

Influence of Environmental Factors on Stability

The stability of this compound is expected to be influenced by several environmental factors:

Temperature: As with most chemical compounds, elevated temperatures are likely to accelerate degradation rates. Thermal decomposition studies on the parent indole (B1671886) structure have shown that isomerization and fragmentation occur at high temperatures. acs.org While the dihydroindole structure is more saturated, high temperatures could still lead to decomposition. Studies on some indole-based polyesters have shown thermal degradation onset at temperatures above 330 °C. nih.gov

pH: The stability in aqueous solutions is likely to be pH-dependent. The indoline nitrogen is basic and will be protonated at low pH, which could influence its susceptibility to nucleophilic attack or other reactions. As mentioned, strongly acidic conditions could promote dehydration of the tertiary alcohol.

Light: Exposure to light, particularly in the presence of oxygen, could lead to photodegradation. The extent of degradation would depend on the wavelength and intensity of the light source, as well as the presence of photosensitizers. researchgate.netdocumentsdelivered.com

A summary of potential environmental influences is provided below:

Environmental FactorPotential Impact on Stability
Elevated Temperature Increased rate of thermal decomposition and other degradation reactions.
Acidic pH Potential for dehydration of the tertiary alcohol. Protonation of the indoline nitrogen may alter reactivity.
Basic pH Generally expected to be more stable than in acidic conditions, though specific base-catalyzed reactions cannot be ruled out without experimental data.
Light Exposure May lead to photolytic cleavage or photo-oxidation, especially in the presence of oxygen.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Catalysts

The synthesis of indole (B1671886) and indoline (B122111) derivatives is a mature field, yet the quest for more efficient, environmentally friendly, and versatile synthetic routes is perpetual. Future research into the synthesis of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol and its analogues is likely to focus on several key areas:

Catalyst Development: The use of novel catalysts is a primary avenue for improving synthesis. Researchers are exploring various catalysts, such as Amberlyst 15, CuCl₂, ZrCl₄, and molecular iodine, to enhance reaction yields and facilitate greener reaction conditions, like those carried out at room temperature or under solvent-free ball milling. nih.gov The development of catalysts specifically tailored for functionalizing the indoline core could lead to more direct and higher-yielding pathways.

Enzymatic and Biocatalytic Methods: The use of cell-free multi-enzyme catalysis represents an environmentally friendly approach for producing complex molecules. rsc.org Future pathways could employ engineered enzymes to perform specific transformations on an indole or indoline precursor, offering high stereo- and regioselectivity under mild conditions.

Flow Chemistry: Continuous flow technology offers advantages in terms of safety, scalability, and reaction control. Developing a continuous flow synthesis for this compound would be a significant step towards efficient and industrial-scale production.

Novel Cyclization Strategies: Research into new methods for constructing the core tetracyclic indoline scaffold, such as intramolecular Heck cyclizations and Brønsted acid-catalyzed tandem cyclizations, could be adapted for simpler dihydroindole systems. researchgate.net These advanced strategies could provide access to a wider range of derivatives.

A comparison of potential synthetic approaches is summarized in the table below.

Synthetic Approach Potential Advantages Key Challenges Relevant Research Context
Novel Catalysis Higher yields, milder conditions, improved selectivity, greener chemistry.Catalyst cost, stability, and recovery.Use of various catalysts like Amberlyst 15 and molecular iodine in spirooxindole synthesis. nih.gov
Biocatalysis High specificity, environmentally friendly (aqueous media, mild temperatures).Enzyme stability, substrate scope, and cost of production.Artificial pathways for producing chemicals like 2,3-butanediol (B46004) from ethanol (B145695). rsc.org
Flow Chemistry Enhanced safety, scalability, precise process control, improved reproducibility.Initial setup cost, potential for clogging.Used for synthesizing spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. nih.gov
Advanced Cyclization Access to complex and novel analogues, high atom economy.Complexity of precursors, optimization of multi-step reactions.Strategies for constructing tetracyclic indoline scaffolds in alkaloid synthesis. researchgate.net

Advanced Computational Modeling for Predictive Research

Computational chemistry is an indispensable tool for accelerating research and reducing experimental costs. For this compound, advanced computational modeling offers several promising directions:

AI-Driven de Novo Design: Modern chemical language models and AI platforms can generate novel molecules with desired properties. mdpi.com By using the this compound scaffold as a starting point, these tools can suggest new derivatives with optimized binding affinities for specific biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of the molecule and its interaction with targets like proteins or receptors over time. researchgate.netnih.gov This provides insights into the stability of ligand-receptor complexes and can help validate docking results. For instance, simulations can confirm if a ligand stabilizes key interactions, such as an ionic lock in a G-protein coupled receptor. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.net This information is crucial for understanding the molecule's reactivity and its potential as a corrosion inhibitor, as it relates to the molecule's ability to donate or accept electrons at a metal surface. researchgate.net

Predictive ADMET and Physicochemical Properties: Computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as physicochemical data. nih.gov The PubChem database, for example, provides computationally predicted data such as the XlogP (a measure of lipophilicity) and the collision cross-section (CCS), which relates to the molecule's shape in the gas phase. uni.lu

The table below shows computationally predicted properties for this compound.

Property Predicted Value Significance Source
Molecular Formula C₁₁H₁₅NOBasic chemical identity. uni.lu
Molecular Weight 177.24 g/mol Fundamental physical property. nih.gov
XlogP3-AA 1.6Predicts the lipophilicity and permeability of the molecule. nih.gov
Topological Polar Surface Area 32.3 ŲInfluences transport properties and membrane permeability. nih.gov
Predicted CCS ([M+H]⁺) 140.5 ŲInformation about the molecule's 3D shape and size. uni.lu

Multi-Target Ligand Design Based on Indole-Propanol Scaffold

The concept of multi-target-directed ligands (MTDLs) is a leading strategy in modern drug discovery, particularly for complex diseases like neurodegenerative disorders or cancer. nih.gov The indole scaffold is highly versatile and amenable to chemical modifications, making it an ideal starting point for MTDL design. nih.gov

The this compound structure offers distinct points for chemical diversification: the nitrogen of the indoline ring, the aromatic ring, and the hydroxyl group of the propanol (B110389) side chain. By strategically adding different functional groups at these positions, researchers can design new compounds that interact with multiple biological targets simultaneously. For example, derivatives could be designed to act as dual inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is a strategy for Alzheimer's disease. nih.gov Similarly, combining the scaffold with pharmacophores known to interact with targets like kinases or G-protein coupled receptors could yield novel therapeutics with unique polypharmacology. mdpi.comnih.gov

Development of Advanced Analytical Methods for Trace Analysis

As research on this compound and its derivatives progresses, the need for sensitive and selective analytical methods for its detection and quantification at trace levels will become critical. This is essential for pharmacokinetic studies, environmental monitoring, and quality control.

Future research in this area will likely involve:

Hyphenated Chromatographic Techniques: Methods combining liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS), such as LC-MS/MS or GC-MS/MS, will be central. These techniques offer the high separation efficiency of chromatography and the sensitive, specific detection of mass spectrometry, making them ideal for analyzing complex matrices.

Novel Spectrophotometric Methods: Development of new reagents that form colored complexes with the target molecule could lead to simple and cost-effective spectrophotometric methods for routine analysis. epa.gov

Advanced Sample Preparation: The analysis of trace amounts of a substance often requires an effective sample preparation step to remove interfering compounds from the matrix and concentrate the analyte. nih.gov Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will need to be optimized for this compound.

Investigation of Material Science Applications (e.g., as corrosion inhibitors)

The application of organic molecules in material science is a rapidly growing field. Compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors for metals and alloys in acidic environments. researchgate.net These molecules function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions. researchgate.netresearchgate.net

The structure of this compound, which contains a nitrogen atom in the indoline ring, an oxygen atom in the hydroxyl group, and an aromatic system, makes it a prime candidate for investigation as a corrosion inhibitor. Future studies could involve:

Electrochemical and Weight Loss Studies: Assessing the inhibition efficiency of the compound on various metals (e.g., mild steel) in corrosive media (e.g., hydrochloric acid) using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.net

Surface Analysis: Using techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) to visualize the protective film formed by the inhibitor on the metal surface.

Theoretical Studies: Employing DFT calculations to model the adsorption of the molecule on a metal surface and to correlate its electronic properties with its inhibition efficiency. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via reduction of its ketone precursor using agents like LiAlH₄ or NaBH₄. Optimization involves adjusting reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or ethanol). Catalytic hydrogenation with Pd/C may also improve yield by minimizing side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves stereochemistry and confirms substitution patterns on the indole ring and propan-2-ol moiety.
  • IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and indole N-H (≈3400 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 191.3 for C₁₁H₁₅NO).
  • HPLC : Monitors purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., indole derivatives with antimicrobial or receptor-binding activity). Use in vitro models such as:

  • Enzyme inhibition assays (e.g., cytochrome P450 isoforms, kinases).
  • Cell viability assays (e.g., MTT on cancer cell lines).
  • Microbial growth inhibition (e.g., Gram-positive/negative bacteria, fungi). Standardize protocols with positive controls (e.g., fluconazole for antifungal tests) .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the oxidation and substitution reactions of this compound?

  • Methodological Answer : Oxidation with CrO₃ or PCC yields 2-(2,3-dihydro-1H-indol-6-yl)propan-2-one, useful for probing metabolic stability. Substitution reactions (e.g., SOCl₂ for chlorination) require monitoring by TLC to track intermediates. Kinetic studies (UV-Vis or NMR time-course experiments) reveal activation barriers and regioselectivity patterns .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate binding to serotonin receptors (5-HT₂A/2C) or cytochrome P450 enzymes.
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent effects (e.g., indole methylation) with bioactivity data from analogous compounds .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative assay standardization : Replicate studies under identical conditions (pH, cell lines, reagent batches).
  • Purity validation : Use HPLC-MS to confirm absence of impurities (e.g., oxidation byproducts).
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) or assay sensitivity .

Q. What strategies improve the enantiomeric purity of this compound for chiral drug development?

  • Methodological Answer :

  • Chiral resolution : Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) in ketone reductions.
  • Circular Dichroism (CD) : Verify enantiopurity and assign absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.